molecular formula C18H27N3O2S B2520390 N1-cyclopentyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953230-75-6

N1-cyclopentyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2520390
CAS RN: 953230-75-6
M. Wt: 349.49
InChI Key: OGMZNJOZTHYDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclopentyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, also known as CP-47,497, is a synthetic cannabinoid compound that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors in the human body and has been the subject of extensive research in recent years due to its potential therapeutic applications.

Mechanism of Action

N1-cyclopentyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide acts as a potent agonist of the cannabinoid receptors in the human body, specifically the CB1 receptor. This receptor is primarily located in the brain and central nervous system and is responsible for mediating the psychoactive effects of cannabis. This compound has been shown to bind to this receptor with high affinity, leading to the activation of various signaling pathways and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of inflammatory cytokine production. It has also been shown to have potent analgesic effects, making it a promising candidate for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N1-cyclopentyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide for lab experiments is its potency and selectivity for the CB1 receptor. This allows for precise modulation of the endocannabinoid system without affecting other neurotransmitter systems. However, one limitation of this compound is its potential for abuse and dependence, which can complicate its use in animal models and clinical trials.

Future Directions

There are several potential future directions for research on N1-cyclopentyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, including the development of novel analogs with improved pharmacokinetic properties and the investigation of its potential therapeutic applications in the treatment of chronic pain, inflammation, and other neurological disorders. Additionally, further research is needed to fully understand the long-term effects of this compound on the endocannabinoid system and its potential for abuse and dependence.

Synthesis Methods

The synthesis of N1-cyclopentyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide involves several steps, including the reaction of piperidine with 2-bromothiophene, followed by the reaction of the resulting compound with cyclopentanone to form the cyclopentyl derivative. The final step involves the reaction of the cyclopentyl derivative with oxalyl chloride to form the oxalamide.

Scientific Research Applications

N1-cyclopentyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide has been the subject of extensive research in recent years due to its potential therapeutic applications. It has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammation.

properties

IUPAC Name

N'-cyclopentyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c22-17(18(23)20-15-4-1-2-5-15)19-12-14-7-9-21(10-8-14)13-16-6-3-11-24-16/h3,6,11,14-15H,1-2,4-5,7-10,12-13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMZNJOZTHYDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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